1,3-Diisopropylbenzene

Catalog No.
S1539860
CAS No.
99-62-7
M.F
C12H18
M. Wt
162.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diisopropylbenzene

CAS Number

99-62-7

Product Name

1,3-Diisopropylbenzene

IUPAC Name

1,3-di(propan-2-yl)benzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-10H,1-4H3

InChI Key

UNEATYXSUBPPKP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)C(C)C

Solubility

INSOL IN WATER
Sol in all proportions of alcohol, ether, acetone, benzene.
0.0425 mg/mL at 25 °C

Synonyms

1,3-Bis(1-methylethyl)benzene

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)C

Synthesis of Benzene-1,3,5-Triphosphonic Acid

One documented application of 1,3-Diisopropylbenzene is as a starting material in the synthesis of Benzene-1,3,5-Triphosphonic Acid. This process is described in various scientific papers and product descriptions from chemical suppliers [, , ]. However, the specific details of the synthesis and the properties of the resulting Benzene-1,3,5-Triphosphonic Acid are beyond the scope of this response.

1,3-Diisopropylbenzene is an aromatic hydrocarbon with the chemical formula C12H18C_{12}H_{18} and is one of three isomeric diisopropylbenzenes, alongside 1,2-diisopropylbenzene and 1,4-diisopropylbenzene. This compound appears as a colorless liquid that is immiscible in water, with a boiling point of approximately 203°C. It is primarily used as a solvent and chemical intermediate in various industrial applications, particularly in the synthesis of resorcinol, a compound utilized in adhesives, dyes, and pharmaceuticals .

  • Flammability: Expected to be flammable, similar to other aromatic hydrocarbons [].
  • Skin and Eye Irritation: May cause irritation upon contact with skin or eyes [].
  • Inhalation Hazards: Inhalation of vapors may cause respiratory irritation [].

  • Oxidation: It can be oxidized to form hydroperoxides, which are useful as radical initiators for polymerization.
  • Dehydrogenation: This process modifies the side chains of the compound.
  • Bromination: Both side-chain and ring bromination can occur.
  • Nitration: Nitro groups can be introduced onto the aromatic ring.
  • Sulfonation: Sulfonic acid groups can be added to the aromatic ring.
  • Acetylation: Acetyl groups can be introduced onto the aromatic ring.

Common reagents for these reactions include bromine for bromination and nitric acid for nitration. The specific products formed depend on the reaction conditions and reagents used .

1,3-Diisopropylbenzene can be synthesized through several methods:

  • Thermal Isomerization: This method involves the thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst.
  • Alkylation Reactions: It can also be produced by alkylating benzene or isopropylbenzene with propylene using Lewis acid catalysts .

These synthesis methods highlight its role as an important precursor in organic synthesis.

1,3-Diisopropylbenzene belongs to a family of diisopropylbenzenes that includes:

Compound NameChemical FormulaBoiling Point (°C)Unique Features
1,2-DiisopropylbenzeneC12H18C_{12}H_{18}205Primarily used in organic synthesis
1,4-DiisopropylbenzeneC12H18C_{12}H_{18}210More stable; less reactive than 1,3-isomer
1,3-DiisopropylbenzeneC12H18C_{12}H_{18}203Key precursor for resorcinol production

Uniqueness of 1,3-Diisopropylbenzene

The uniqueness of 1,3-diisopropylbenzene lies in its specific reactivity patterns and its role as a precursor to resorcinol through the Hock rearrangement. While all three isomers share similar physical properties and chemical formulas, their distinct structural arrangements lead to different reactivities and applications in industrial chemistry .

Physical Description

Liquid

Color/Form

COLORLESS LIQ

XLogP3

4.8

Boiling Point

203.2 °C
203.2 °C @ 760 MM HG

Density

0.8559 @ 20 °C/4 °C

LogP

4.50

Melting Point

-63.1 °C
-61 °C
-63.7°C

UNII

482VXW192E

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 14 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 12 of 14 companies with hazard statement code(s):;
H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (91.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (91.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.39 mmHg
1 mm Hg at 34.7 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

99-62-7

Wikipedia

1,3-diisopropylbenzene

Biological Half Life

3.63 Days

Methods of Manufacturing

ALKYLATION OF BENZENE OR CUMENE WITH PROPYLENE IN THE PRESENCE OF A CATALYST FOLLOWED BY FRACTIONATION; BY-PRODUCT OF CUMENE PRODN FROM BENZENE & PROPYLENE

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum refineries
Benzene, 1,3-bis(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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